((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone
Description
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Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-18-22-16-6-3-12(7-17(16)26-18)19(25)24-13-4-5-14(24)9-15(8-13)23-11-20-10-21-23/h3,6-7,10-11,13-15H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEUSRGZNQPGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3C4CCC3CC(C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a triazole moiety, which is known for its diverse biological activities. The triazole group is particularly significant in medicinal chemistry due to its ability to interact with various biological targets.
Structural Formula
Research indicates that compounds containing triazole and azabicyclo structures often exhibit antimicrobial , antifungal , and anticancer properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity: Many triazole derivatives inhibit enzymes such as cytochrome P450, which are crucial for the biosynthesis of ergosterol in fungi.
- Receptor Modulation: The azabicyclo structure may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
Antimicrobial Activity
Studies have shown that similar compounds demonstrate significant antimicrobial activity against a range of pathogens. For instance, triazole derivatives have been documented to exhibit efficacy against:
- Bacteria: Staphylococcus aureus, Escherichia coli
- Fungi: Candida albicans
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The mechanism could involve:
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction: Triggering programmed cell death pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of triazole derivatives similar to the compound . The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 8 | E. coli |
| Triazole B | 16 | S. aureus |
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of azabicyclo compounds. The study reported that a similar structure led to a 50% reduction in cell viability in breast cancer cell lines at concentrations above 10 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Azabicyclo A | 10 | MCF7 (breast cancer) |
| Azabicyclo B | 15 | HeLa (cervical cancer) |
Q & A
Q. Challenges :
- Stereochemical control at the (1R,5S) position requires chiral catalysts or resolution techniques.
- Purification of intermediates due to polar byproducts (e.g., use of preparative HPLC) .
How can researchers assess its initial biological activity?
- In vitro assays :
- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
Advanced Research Questions
How can contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?
Contradictions may arise from off-target effects, metabolic instability, or assay conditions. Strategies:
- Proteome-wide profiling : Use affinity-based chemoproteomics to identify unintended targets .
- Metabolite identification : LC-MS/MS to detect degradation products in cell lysates .
- Assay standardization : Control for variables like serum concentration or incubation time .
What strategies enhance selectivity and reduce toxicity in derivatives?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., ethyl → cyclopropyl on benzo[d]thiazole) to probe steric/electronic effects .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve tissue specificity .
- Co-crystallization studies : Resolve target-ligand structures to guide rational design (e.g., optimizing triazole positioning) .
How can researchers validate its mechanism of action in complex biological systems?
- Genetic knockdown : siRNA or CRISPR-Cas9 targeting suspected pathways (e.g., MAPK/ERK) to observe phenotypic rescue .
- Animal models : Use xenograft models with pharmacokinetic monitoring (plasma/tissue concentration via LC-MS) .
- Biomarker analysis : Transcriptomics/proteomics to identify downstream effectors .
What computational methods predict binding modes and optimize scaffold modifications?
- Molecular docking : AutoDock Vina or Glide to simulate interactions with targets (e.g., kinase ATP-binding pockets) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., triazole → tetrazole) .
- MD simulations : Assess conformational dynamics (≥100 ns runs) to identify stable binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
